N-(3-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
Description
N-(3-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with a 3-methoxyphenyl group at position 7 and an 8-oxo moiety. The acetamide side chain includes a 3-fluorophenyl group linked via a sulfanyl bridge. This structure combines fluorinated and methoxy substituents, which are known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c1-29-16-7-3-6-15(11-16)25-8-9-26-18(19(25)28)23-24-20(26)30-12-17(27)22-14-5-2-4-13(21)10-14/h2-11H,12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQLOTLTMMVGHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyrazine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions. The final step includes the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted analogs.
Scientific Research Applications
A recent study detailed a synthetic route that yielded high purity and yield of the target compound using microwave-assisted synthesis techniques which significantly reduced reaction times and improved efficiency .
Anticancer Activity
Research indicates that N-(3-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer).
Table 2: Anticancer Activity Results
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several pathogenic bacteria and fungi. In particular, it has shown efficacy against strains resistant to conventional antibiotics.
Table 3: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 | |
| Candida albicans | 64 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Triazolo-pyrazine vs. Tetrahydrobenzothieno-triazolo-pyrimidine: The compound in , N-phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a), shares the sulfanyl-acetamide motif but replaces the triazolo-pyrazine core with a fused benzothieno-triazolo-pyrimidine system.
- Pyrazolotriazine Derivatives :
Fluorinated pyrazolotriazine systems, such as those in , incorporate trifluoroacetyl groups and extended conjugation, which may enhance electron-withdrawing effects compared to the 8-oxo group in the target compound .
Substituent Analysis
Biological Activity
N-(3-fluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a novel compound with a complex structure that has garnered attention for its potential biological activities. This compound features a triazolopyrazine core, which is known for its diverse pharmacological properties. The presence of functional groups such as the fluorophenyl and methoxyphenyl moieties enhances its potential as a therapeutic agent.
Chemical Structure
The chemical structure can be represented as follows:
Molecular Formula
The molecular formula is C_{20}H_{16}FN_5O_3S, indicating the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or receptors involved in cellular signaling pathways. Ongoing research aims to elucidate the precise molecular targets and mechanisms involved in its action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro studies showed that derivatives similar to this compound exhibited significant inhibitory effects on various cancer cell lines including MCF-7 and HEPG-2. The IC50 values for these compounds were comparable to established chemotherapeutics like ketoconazole .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 7Ag | MCF-7 | 9.1 |
| 52c | MCF-7 | Significant activity |
| 52e | HEPG-2 | Significant activity |
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. In animal models, certain derivatives showed comparable efficacy to conventional anti-inflammatory medications at doses of 50 mg/kg .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogenic bacteria. Compounds derived from similar structures exhibited significant antibacterial effects against Staphylococcus aureus and other pathogens .
Case Studies and Research Findings
Several studies have investigated the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step reactions starting from triazolopyrazine precursors. Advanced synthetic techniques such as microwave-assisted synthesis have been employed to enhance yield and purity .
- Biological Screening : Compounds were subjected to screening assays to evaluate their cytotoxicity and effectiveness against cancer cell lines. Results indicated promising bioactivity with significant inhibition rates observed in treated cells .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis of triazolo-pyrazine derivatives typically involves multi-step heterocyclization. Key steps include:
- Thioether formation : Reacting a pyrazine precursor with a thiol-containing intermediate under basic conditions (e.g., NaH in THF) to introduce the sulfanyl group .
- Fluoroacylation : Using trifluoroethyl acetate in dioxane to incorporate fluorinated aryl groups, as demonstrated in analogous systems .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the final product.
Table 1 : Comparison of Synthetic Approaches
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | NaH, THF, 0°C → RT, 12h | 65–70 | |
| Fluoroacylation | Trifluoroethyl acetate, dioxane, 60°C | 50–55 |
Q. How is structural characterization performed for this compound?
- NMR : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; methoxyphenyl at δ 3.8 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ calculated for C₂₂H₁₈F₂N₄O₃S: 475.1023) .
- X-ray crystallography : Resolves the fused triazolo-pyrazine core geometry, critical for confirming regiochemistry .
Q. What safety protocols are essential during handling?
- PPE : Gloves, goggles, and lab coats are mandatory due to potential irritancy of sulfanyl and fluorinated groups .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., dioxane) .
Advanced Research Questions
Q. How can the heterocyclization step be optimized to improve yield?
- Design of Experiments (DoE) : Systematic variation of temperature (40–80°C), solvent (THF vs. dioxane), and catalyst (e.g., Pd(OAc)₂) to identify optimal conditions .
- Flow chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., over-oxidation) .
Table 2 : DoE Results for Heterocyclization Optimization
| Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 60 | THF | None | 65 |
| 70 | Dioxane | Pd(OAc)₂ (5%) | 78 |
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Substituent variation : Replace 3-fluorophenyl with 4-chlorophenyl or 3,5-dimethoxyphenyl to assess electronic effects on bioactivity .
- Molecular docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
Table 3 : SAR of Triazolo-Pyrazine Derivatives
| Substituent (R) | Target Protein IC₅₀ (nM) | Reference |
|---|---|---|
| 3-Fluorophenyl | 12.3 ± 1.2 | |
| 3,5-Dimethoxyphenyl | 45.7 ± 3.8 |
Q. How are data contradictions in synthetic methods resolved?
- Solvent compatibility : THF may favor nucleophilic substitution, while dioxane stabilizes intermediates via H-bonding. Parallel experiments under both conditions clarify solvent-dependent reactivity .
- Mechanistic studies : Isotope labeling (e.g., O in the carbonyl group) tracks oxygen incorporation during oxidation steps, resolving pathway ambiguities .
Q. What computational methods predict pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
